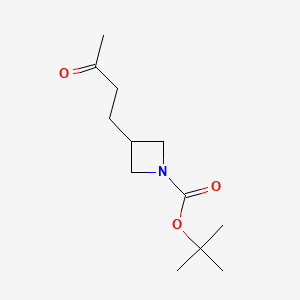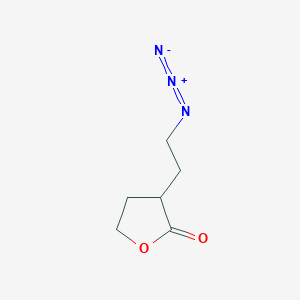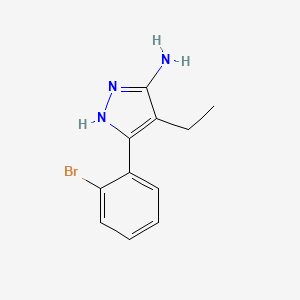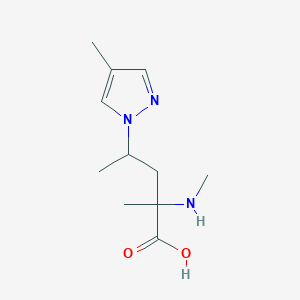
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid typically involves multi-step organic reactions. One common route might include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring can be alkylated using an alkyl halide in the presence of a base.
Amination: Introduction of the methylamino group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Alcohols, aldehydes.
Substitution products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the additional methyl group on the pyrazole ring.
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the methyl group on the pentanoic acid chain.
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid: Lacks the methylamino group.
Uniqueness
The presence of both the methylamino group and the additional methyl group on the pyrazole ring may confer unique biological properties to 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid, potentially enhancing its activity or selectivity for certain biological targets.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-6-13-14(7-8)9(2)5-11(3,12-4)10(15)16/h6-7,9,12H,5H2,1-4H3,(H,15,16) |
InChI Key |
KVAJHPJVYXLFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)CC(C)(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


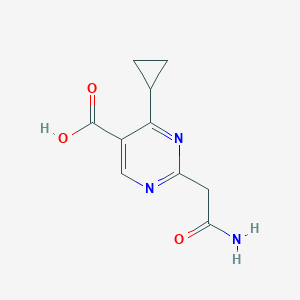
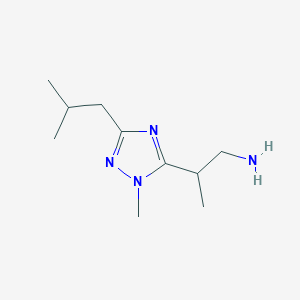
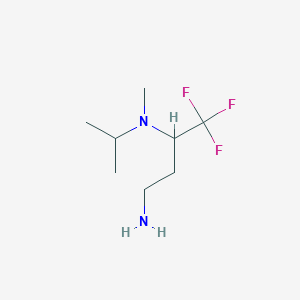
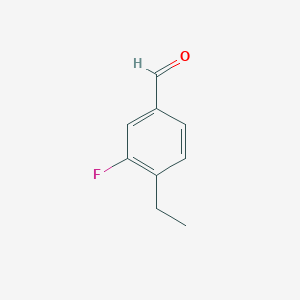
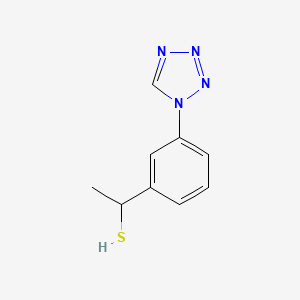
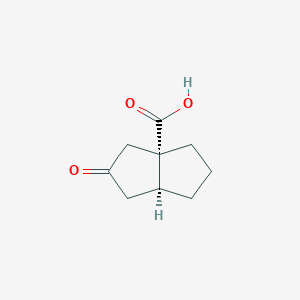
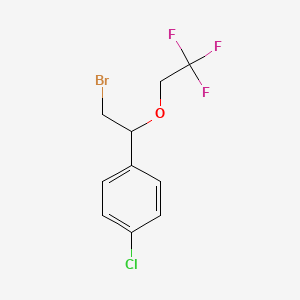
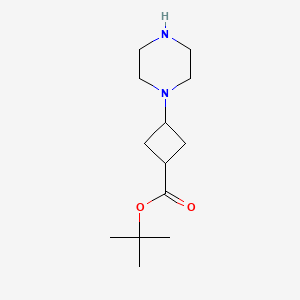
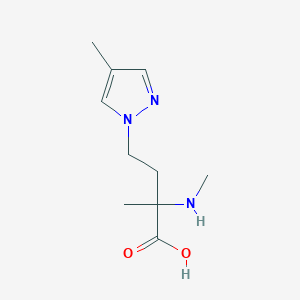
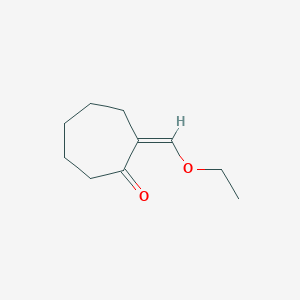
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
